molecular formula C13H12N4O2 B5562999 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B5562999
M. Wt: 256.26 g/mol
InChI Key: HZNDOIROTYIQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, also known as MMP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has various applications in the field of medicinal chemistry, and it has been found to have several biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have explored the synthesis and structural properties of compounds similar to 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. For instance, Lashmanova et al. (2019) described the preparation of triazolo[4,3-a]pyrimidines through a reaction that involved the reduction of thiazolo[3,2-a]pyrimidines. The study included the structural analysis of a closely related compound, ethyl 3-(hydroxymethyl)-5-(4-methoxyphenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, using single-crystal X-ray diffraction (Lashmanova et al., 2019).

Antibacterial Properties

Some derivatives of [1,2,4]triazolo[1,5-a]pyrimidines have been studied for their antibacterial properties. For example, Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and evaluated its antibacterial activity. This compound showed promising results against Gram-positive and Gram-negative microbial strains (Lahmidi et al., 2019).

Antimicrobial Activities

Bektaş et al. (2010) investigated the synthesis of various 1,2,4-triazole derivatives, including compounds related to 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, and screened them for antimicrobial activities. Some of these compounds were found to exhibit good to moderate activities against test microorganisms (Bektaş et al., 2010).

Application in Supramolecular Chemistry

In the realm of supramolecular chemistry, Fonari et al. (2004) synthesized pyrimidine derivatives, including compounds structurally related to 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, for use in co-crystallization with crown ethers. These compounds formed part of 2D and 3D networks through hydrogen-bonding interactions, highlighting their potential in the design of novel supramolecular architectures (Fonari et al., 2004).

properties

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-8-7-11(18)17-13(14-8)15-12(16-17)9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNDOIROTYIQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.